2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the coupling with the acetamide group.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with suitable aldehydes or ketones under acidic or basic conditions.
Construction of Pyrimidine Ring: The pyrimidine ring is formed by cyclization reactions involving appropriate precursors such as urea or guanidine derivatives.
Coupling with Acetamide Group: The final step involves the coupling of the pyrimidine-pyrazole intermediate with 2-methylphenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-tumor, and anti-microbial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties[][10].
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with different biological activities.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular potential.
Uniqueness
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combined pyrazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-5-6-8-16(12)21-17(25)11-23-18(26)10-13(2)20-19(23)24-15(4)9-14(3)22-24/h5-10H,11H2,1-4H3,(H,21,25) |
InChI Key |
VWEPRNAPPITRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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